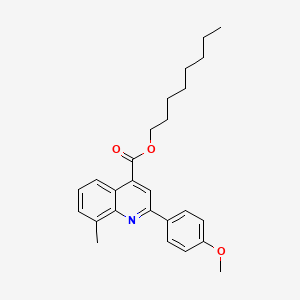

Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Octyl-2-(4-Methoxyphenyl)-8-methylchinolin-4-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Friedel-Crafts-Acylierung, gefolgt von einer Veresterung. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren wie Aluminiumchlorid (AlCl3) für den Acylierungsschritt und saure oder basische Bedingungen für den Veresterungsprozess .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, einschließlich der Verwendung von kontinuierlichen Strömungsreaktoren, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die gewünschten Reinheitsgrade zu erreichen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Octyl-2-(4-Methoxyphenyl)-8-methylchinolin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) beinhalten.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Chinolinring, unter Verwendung von Reagenzien wie Natriummethoxid (NaOCH3).

Gängige Reagenzien und Bedingungen

Die Reaktionen erfordern typischerweise spezifische Bedingungen wie kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan (CH2Cl2) oder Ethanol (EtOH) und Katalysatoren, um die Reaktionen zum Abschluss zu bringen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolinderivate mit zusätzlichen funktionellen Gruppen ergeben, während die Reduktion zur Bildung von Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Octyl-2-(4-Methoxyphenyl)-8-methylchinolin-4-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Die Wechselwirkungen der Verbindung mit biologischen Molekülen sind für die Entwicklung neuer Pharmazeutika und das Verständnis biochemischer Pfade von Interesse.

Wirkmechanismus

Der Mechanismus, durch den Octyl-2-(4-Methoxyphenyl)-8-methylchinolin-4-carboxylat seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Chinolinring kann mit DNA interkalieren oder mit Proteinen interagieren und verschiedene biochemische Pfade beeinflussen. Die Methoxyphenylgruppe kann die Bindungsaffinität und Spezifität der Verbindung für ihre Zielstrukturen verbessern.

Analyse Chemischer Reaktionen

Types of Reactions

Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, solvents like dichloromethane (CH2Cl2) or ethanol (EtOH), and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals and understanding biochemical pathways.

Wirkmechanismus

The mechanism by which Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with proteins, influencing various biochemical pathways. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Octylmethoxyzimtsäureester: Ein Ester, der aus Methoxyzimtsäure und 2-Ethylhexanol gebildet wird, der häufig in Sonnenschutzmitteln verwendet wird.

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-desoxy-β-d-pyranosid: Ein Salidroside-Analogon mit neuroprotektiven Eigenschaften.

Einzigartigkeit

Octyl-2-(4-Methoxyphenyl)-8-methylchinolin-4-carboxylat zeichnet sich durch seine einzigartige Kombination aus einem Chinolinring und einem Octylester aus, die ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C26H31NO3 |

|---|---|

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C26H31NO3/c1-4-5-6-7-8-9-17-30-26(28)23-18-24(20-13-15-21(29-3)16-14-20)27-25-19(2)11-10-12-22(23)25/h10-16,18H,4-9,17H2,1-3H3 |

InChI-Schlüssel |

GKTSQVOCSTULAB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12467059.png)

![3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide](/img/structure/B12467073.png)

methyl}phenol](/img/structure/B12467078.png)

![N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12467096.png)

![2,4-dichlorophenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12467104.png)

![4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)

![N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12467128.png)

![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)

![(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid](/img/structure/B12467155.png)